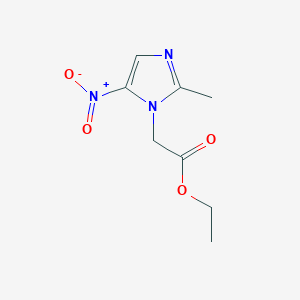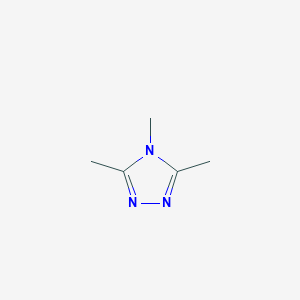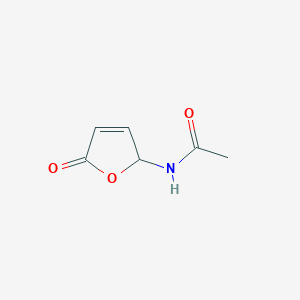
Ethyl 3-(1-adamantyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(1-adamantyl)-3-oxopropionate is an organic compound with the empirical formula C15H22O3 . It is used in chemical synthesis studies .
Molecular Structure Analysis
The molecular weight of Ethyl 3-(1-adamantyl)-3-oxopropionate is 250.33 . The SMILES string representation isCCOC(=O)CC(=O)C12C[C@H]3CC@HC1)C2 . Physical And Chemical Properties Analysis
Ethyl 3-(1-adamantyl)-3-oxopropionate is a liquid with a refractive index of 1.499 . It has a boiling point of 108-110 °C/0.06 mmHg and a density of 1.037 g/mL at 25 °C .Scientific Research Applications
Synthesis of Unsaturated Adamantane Derivatives
Specific Scientific Field
Chemistry, specifically the synthesis of unsaturated adamantane derivatives.
Summary of the Application
Unsaturated adamantane derivatives are of significant interest due to their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Methods of Application or Experimental Procedures
Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis of these derivatives involves various methods, including the polymerization of 3-(1-adamantyl)propene with ethylene, propylene, 1-pentene, 4-methyl-1-pentene, 1-hexene, and 1-octene .
Results or Outcomes
The research has led to the development of novel methods for the preparation of unsaturated adamantane derivatives and to the polymerization reactions .
Synthesis of 1,2-Disubstituted Adamantane Derivatives
Specific Scientific Field
Chemistry, specifically the synthesis of 1,2-disubstituted adamantane derivatives.
Summary of the Application
The synthesis of 1,2-disubstituted adamantane derivatives is of significant interest due to their potential applications in medicine, catalysis, material science, and other fields .
Methods of Application or Experimental Procedures
The synthesis of these derivatives involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .
Results or Outcomes
The research has led to the development of new methods for the synthesis of 1,2-disubstituted adamantane derivatives .
Quantum-Chemical Calculations of Adamantane Derivatives
Specific Scientific Field
Computational Chemistry
Summary of the Application
Quantum-chemical calculations are used to investigate the electronic structure of adamantane derivatives and to elucidate the mechanisms for their chemical and catalytic transformations .
Methods of Application or Experimental Procedures
The quantum-chemical calculations involve the use of computational chemistry software to model the electronic structure of adamantane derivatives .
Results or Outcomes
The research has led to a better understanding of the electronic structure of adamantane derivatives and the mechanisms for their chemical and catalytic transformations .
Radical Functionalization of Adamantanes
Specific Scientific Field
Chemistry, specifically the radical functionalization of adamantanes.
Summary of the Application
Radical functionalization methods are used to access substituted adamantanes and diamondoids . These methods provide a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .
Methods of Application or Experimental Procedures
The radical functionalization reactions directly convert diamondoid C–H bonds to C–C bonds . Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .
Results or Outcomes
The research has led to the development of new methods for the radical functionalization of adamantanes .
Synthesis of Novel Adamantyl and Homoadamantyl-Substituted
Specific Scientific Field
Chemistry, specifically the synthesis of novel adamantyl and homoadamantyl-substituted.
Summary of the Application
The synthesis of novel adamantyl and homoadamantyl-substituted is of significant interest due to their potential applications in various fields .
Methods of Application or Experimental Procedures
The synthesis of these derivatives involves the chemoselective reduction of corresponding β-keto esters as applied in the synthesis of 1, with concomitant hydroxy ester hydrolysis .
Results or Outcomes
The research has led to the development of new methods for the synthesis of novel adamantyl and homoadamantyl-substituted .
Safety And Hazards
properties
IUPAC Name |
ethyl 3-(1-adamantyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-2-18-14(17)6-13(16)15-7-10-3-11(8-15)5-12(4-10)9-15/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOISHGXCIBGQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172997 | |
| Record name | Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1-adamantyl)-3-oxopropanoate | |
CAS RN |
19386-06-2 | |
| Record name | Ethyl 3-(adamant-1-yl)-3-oxopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19386-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019386062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl β-tricyclo[3.3.1.13,7]decyl-β-oxopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)



![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)

